molecular formula C15H11Cl2NO3 B5515643 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

Cat. No. B5515643
M. Wt: 324.2 g/mol
InChI Key: UTLHGWVXKFNAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol, commonly known as DDMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a bioactive agent. DDMP has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

DDMP is believed to exert its bioactivity through multiple mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation. DDMP also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant genes. Additionally, DDMP has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
DDMP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders. DDMP has also been shown to have antimicrobial and antiviral effects, which may be useful in the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One advantage of using DDMP in lab experiments is its potential as a bioactive agent for various applications. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DDMP. One area of interest is the development of DDMP-based therapeutics for the treatment of various diseases. Another area of interest is the investigation of the safety and toxicity profile of DDMP. Additionally, further research is needed to fully understand the mechanism of action of DDMP and its potential as a bioactive agent.
In conclusion, DDMP is a synthetic compound that has gained attention in the scientific community for its potential as a bioactive agent. It has been studied extensively for its mechanism of action and its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on DDMP that may lead to the development of new therapeutics.

Synthesis Methods

DDMP can be synthesized by reacting 2,4-dichlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an imine intermediate, which is then reduced to form DDMP. The synthesis method has been optimized to achieve high yields and purity of DDMP.

Scientific Research Applications

DDMP has been studied for its potential as a bioactive agent in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. DDMP has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential as an antimicrobial and antiviral agent.

properties

IUPAC Name

2,4-dichloro-6-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-5-9(15(19)12(17)6-10)8-18-11-1-2-13-14(7-11)21-4-3-20-13/h1-2,5-8,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHGWVXKFNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

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